4-Bromo-pyridin-3-ylamine dihydrobromide
Description
4-Bromo-pyridin-3-ylamine dihydrobromide is a pyridine derivative featuring a bromine atom at the 4-position and an amine group at the 3-position, stabilized as a dihydrobromide salt. This salt form enhances its solubility in polar solvents (e.g., water or ethanol) and improves stability during storage and handling. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-bromopyridin-3-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.2BrH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWGSZFBRXTPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-pyridin-3-ylamine dihydrobromide is an organic compound with significant biological activity, particularly in pharmacological applications. This compound is characterized by the presence of a bromine atom and an amino group on a pyridine ring, which contribute to its unique chemical reactivity and potential therapeutic effects.
- Molecular Formula : C5H6BrN2·2HBr
- Molecular Weight : 269.92 g/mol
- Appearance : Typically appears as a white to off-white solid.
Synthesis Methods
The synthesis of 4-Bromo-pyridin-3-ylamine dihydrobromide generally involves:
- Direct Bromination : The pyridine ring undergoes bromination using bromine or a brominating agent.
- Amine Formation : An amine group is introduced through nucleophilic substitution reactions.
4-Bromo-pyridin-3-ylamine dihydrobromide exhibits its biological activity primarily through interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : The compound can modulate receptor activity, particularly in neurotransmitter systems, which may have implications for treating neurological disorders.
Pharmacological Applications
Research has indicated several pharmacological applications for this compound:
- Anticancer Activity : Studies have shown that 4-Bromo-pyridin-3-ylamine dihydrobromide possesses cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10.5 | |
| MCF-7 | 8.3 | |
| A549 | 12.1 |
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases, showing potential in reducing neuronal apoptosis.
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of 4-Bromo-pyridin-3-ylamine dihydrobromide on HeLa and MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations, suggesting its potential as a chemotherapeutic agent. -
Neuroprotection in Animal Models :
In a rodent model of Parkinson's disease, administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function, indicating its potential utility in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
A comparison between 4-Bromo-pyridin-3-ylamine dihydrobromide and related compounds highlights its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Amino-4-bromopyridine | C5H5BrN2 | Moderate anti-inflammatory |
| 4-Amino-pyridine | C5H6N2 | Weak cytotoxicity |
| 2-Bromo-pyridine | C5H4BrN | Limited receptor interaction |
Comparison with Similar Compounds
Key Findings :
- The 2-chloro analog (CAS 13535-01-8) exhibits greater electrophilicity due to electron-withdrawing effects, making it more reactive in cross-coupling reactions compared to the parent compound .
- Positional isomerism (e.g., bromine at 5-position in CAS 50786-37-3) alters electronic distribution, affecting interaction with aromatic receptors in drug discovery .
Comparison with Functional Analogs (Dihydrobromide Salts)
Dihydrobromide salts are commonly employed to enhance solubility and bioavailability. Notable functional analogs include:
Key Findings :
Preparation Methods
Synthesis of 4-Bromo-3-aminopyridine Precursors
The key intermediate for preparing 4-bromo-pyridin-3-ylamine dihydrobromide is 4-bromo-3-aminopyridine or its derivatives. The preparation typically involves:
Reduction of Nitro Precursors:
Starting from 4-methyl-3-nitropyridine, catalytic hydrogenation (using Pd/C or Raney Nickel catalysts) in methanol solvent under mild pressure (0.5 MPa) and moderate temperature (20–40 °C) converts the nitro group to an amine, yielding 4-methyl-3-aminopyridine in high yield (~97%).Bromination via Diazonium Salt Formation:
The 4-methyl-3-aminopyridine is then converted to the bromo derivative by diazotization and subsequent bromination. This involves:- Salification of the amine with hydrobromic acid at low temperatures (-10 to 0 °C).
- Slow addition of bromine to the cooled salt solution.
- Addition of sodium nitrite aqueous solution to form the diazonium salt.
- pH adjustment to alkaline conditions with sodium hydroxide.
- Extraction and purification steps yield 4-bromo-3-methylpyridine with a molar yield of about 95%.
Introduction of the Amino Group and Salt Formation
To obtain the dihydrobromide salt of 4-bromo-pyridin-3-ylamine:
The free amine is reacted with hydrobromic acid to form the dihydrobromide salt, stabilizing the compound as a crystalline solid suitable for isolation and further use.
Example procedures involve dissolving the amine in warm water, followed by the addition of 7% aqueous ammonium hydroxide to liberate the free amine, which is then converted to the dihydrobromide salt by treatment with hydrobromic acid.
Advanced Synthetic Strategies Involving Directed Metalation and Cross-Coupling
Recent patents describe sophisticated synthetic routes for related bromo-substituted aminopyridines, which may be adapted for 4-bromo-pyridin-3-ylamine:
Directed Group Installation:
The amine group is temporarily protected or converted into a directing group, such as N,N-dimethylformimidamide, to facilitate selective substitution reactions on the pyridine ring.Nickel-Catalyzed Methylation:
The 3-bromo substituent can be replaced with a methyl group using methyl zinc reagents in the presence of a nickel catalyst, followed by hydrolysis to regenerate the amine functionality. Although this is for methyl substitution, the methodology indicates the potential for selective functionalization of the pyridine ring.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Catalytic Hydrogenation | 4-methyl-3-nitropyridine | Pd/C or Raney Ni, H2 | Methanol, 20-40 °C, 0.5 MPa | ~97 | Converts nitro to amine |
| 2 | Diazotization and Bromination | 4-methyl-3-aminopyridine salt | HBr, Br2, NaNO2, NaOH | -10 to 0 °C cooling | ~95 | Forms 4-bromo-3-methylpyridine |
| 3 | Salt Formation | 4-bromo-pyridin-3-ylamine | Hydrobromic acid | Warm aqueous solution | - | Forms dihydrobromide salt |
| 4 | Directed Group Installation (optional) | 2-amino-3,5-dibromo-4-methylpyridine | 1,1-dimethoxy-N,N-dimethylmethanamine | Ambient to mild heating | - | Protects amine for selective substitution |
| 5 | Nickel-Catalyzed Substitution (optional) | Protected intermediate | Methyl zinc compound, Ni catalyst | Ambient, inert atmosphere | - | Replaces 3-bromo with methyl (methodology) |
| 6 | Hydrolysis | Protected intermediate | Acid | Ambient | - | Regenerates free amine |
Research Findings and Practical Considerations
The reduction of nitro to amine under mild hydrogenation conditions is efficient and scalable, with Pd/C preferred for selectivity and yield.
The diazotization-bromination sequence requires careful temperature control to avoid side reactions and ensure high purity.
Formation of the dihydrobromide salt improves compound stability and handling, which is critical for storage and downstream applications.
Protection of the amine group using directing groups allows for selective functionalization on the pyridine ring, expanding synthetic versatility.
Use of nickel-catalyzed cross-coupling reactions demonstrates modern approaches to modify pyridine derivatives, though specific application to 4-bromo-pyridin-3-ylamine dihydrobromide requires adaptation.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-pyridin-3-ylamine dihydrobromide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by salt formation with HBr. For example, bromination of 4-aminopyridine derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C yields the brominated intermediate. Subsequent treatment with hydrobromic acid (HBr) under controlled pH (3–4) and temperature (0–5°C) ensures dihydrobromide salt formation. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity to >97% .
- Key Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 65–75% |
| Purity (after recrystallization) | >97% (HPLC) |
| Solvent System | Ethanol/water (1:3) |
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 8.30 (d, J=5.2 Hz, H-2), δ 7.85 (d, J=5.2 Hz, H-5), δ 6.50 (s, NH2). C NMR confirms bromine substitution at C-4 (δ 115.2) and amine at C-3 (δ 149.7) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) reveals a planar pyridine ring with Br and NH2 groups in orthogonal positions. Hydrogen bonding between NH2 and Br ions stabilizes the dihydrobromide structure .
Q. How does solubility vary across solvents, and what stability precautions are necessary?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL at 25°C). Stability tests indicate decomposition above 200°C (DSC data). Storage under inert gas (N2) at 4°C in amber vials prevents photodegradation and hygroscopicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The bromine at C-4 acts as a leaving group in Suzuki-Miyaura couplings. Using Pd(PPh3)4 (2 mol%), aryl boronic acids (1.2 eq.), and K2CO3 in DMF/H2O (3:1) at 80°C achieves >80% coupling efficiency. DFT studies (B3LYP/6-31G*) show the C-Br bond dissociation energy (289 kJ/mol) facilitates oxidative addition .
- Key Data :
| Catalyst | Yield | TOF (h⁻¹) |
|---|---|---|
| Pd(PPh3)4 | 82% | 12.5 |
| PdCl2(dppf) | 75% | 9.8 |
Q. How can crystallographic data inform drug design or material science applications?
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 5–50 µM against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (Hill slope analysis) improve reproducibility. Structural analogs (e.g., 4-chloro derivatives) show reduced activity, highlighting bromine’s role in target binding .
Q. How can computational modeling predict interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using the compound’s X-ray geometry identifies binding to kinase ATP pockets (e.g., EGFR). MD simulations (AMBER) over 100 ns show stable H-bonds with Thr766 and Met768. Free energy calculations (MM-PBSA) predict ΔG = -9.8 kcal/mol, aligning with experimental IC50 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
